Benzyl cyclopropyl(methyl)carbamate
Description
Benzyl cyclopropyl(methyl)carbamate is a carbamate derivative featuring a benzyl ester group linked to a cyclopropane ring substituted with a methyl group. Carbamates of this class are frequently utilized as intermediates in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules . Their stability, tunable reactivity, and compatibility with diverse reaction conditions make them valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl N-cyclopropyl-N-methylcarbamate |
InChI |
InChI=1S/C12H15NO2/c1-13(11-7-8-11)12(14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
CGMPZOFLZKZSGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The physicochemical properties of benzyl cyclopropylcarbamates are highly dependent on the substituents attached to the cyclopropane ring. Key analogs and their characteristics are summarized below:
Table 1: Substituent-Driven Properties of Selected Benzyl Cyclopropylcarbamates
Key Observations :
Reactivity and Functionalization Potential
- Ring-Opening Reactions : Cyclopropane rings in benzyl carbamates undergo strain-driven reactions. For example, Benzyl cyclopropyl(3-methoxyphenyl)carbamate can be transformed into azepine derivatives via carbonylative C–C bond activation (86% yield) .
- Halogenation : Brominated analogs (e.g., Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, Similarity: 0.66 ) exhibit enhanced reactivity in cross-coupling reactions.
- Biological Activity : Piperidine-containing derivatives (e.g., ) may interact with biological targets due to their structural similarity to alkaloids.
Stability and Handling
- Thermal Stability : Solid derivatives like Benzyl cyclopropyl(3-methoxyphenyl)carbamate (mp 72–74°C ) are stable at room temperature, while oily analogs (e.g., ) require low-temperature storage.
- Light Sensitivity : Benzyl benzoate derivatives (e.g., ) necessitate protection from light to prevent degradation, a precaution likely applicable to related carbamates.
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